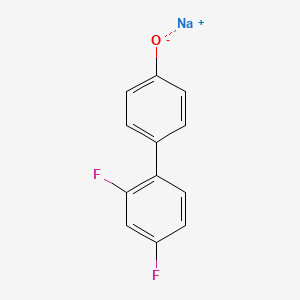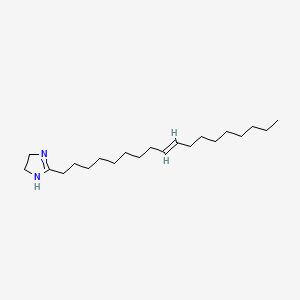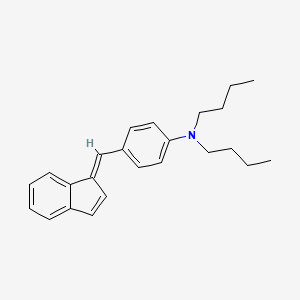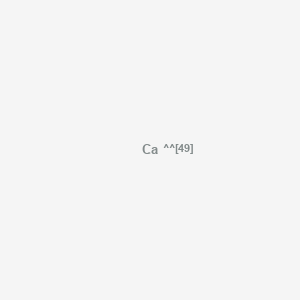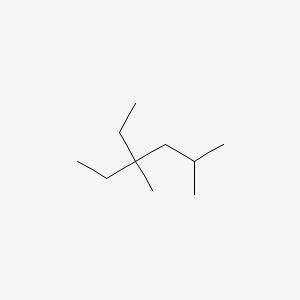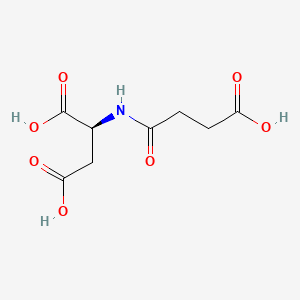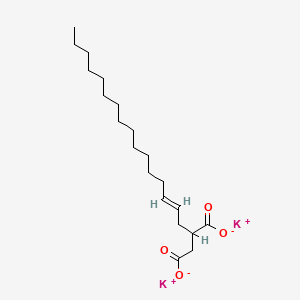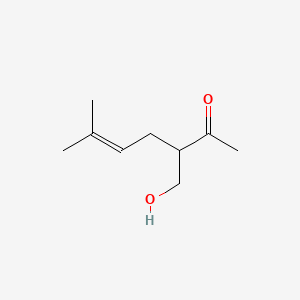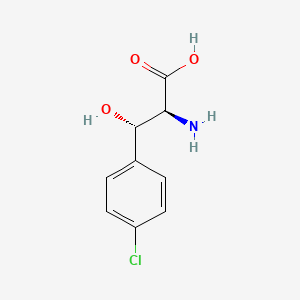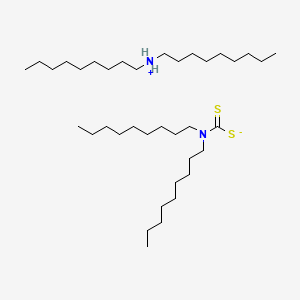
Dinonylammonium dinonyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinonylammonium dinonyldithiocarbamate is a chemical compound with the molecular formula C37H78N2S2. It is known for its ability to form stable complexes with transition metals, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinonylammonium dinonyldithiocarbamate can be synthesized through the reaction of dinonylamine with carbon disulfide in the presence of a base. The reaction typically involves the following steps:
- Dissolving dinonylamine in an appropriate solvent.
- Adding carbon disulfide to the solution.
- Introducing a base, such as sodium hydroxide, to facilitate the reaction.
- Isolating the product through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Dinonylammonium dinonyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its amine and thiol components.
Substitution: It can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
Dinonylammonium dinonyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has explored its use as an anticancer and antimicrobial agent.
Industry: It is used as a vulcanization accelerator, froth flotation collector, and in coatings and lubricant additives
Mechanism of Action
The mechanism of action of dinonylammonium dinonyldithiocarbamate involves its ability to chelate metal ions. This chelation disrupts metal-dependent enzyme systems in various organisms, leading to its biological effects. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Dibutyldithiocarbamate
Uniqueness
Dinonylammonium dinonyldithiocarbamate is unique due to its long alkyl chains, which enhance its hydrophobic properties and stability in various applications. This makes it particularly effective in industrial processes where stability and hydrophobicity are crucial .
Properties
CAS No. |
93918-45-7 |
|---|---|
Molecular Formula |
C37H78N2S2 |
Molecular Weight |
615.2 g/mol |
IUPAC Name |
di(nonyl)azanium;N,N-di(nonyl)carbamodithioate |
InChI |
InChI=1S/C19H39NS2.C18H39N/c1-3-5-7-9-11-13-15-17-20(19(21)22)18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,22);19H,3-18H2,1-2H3 |
InChI Key |
AKOKVYJNVWTVIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[NH2+]CCCCCCCCC.CCCCCCCCCN(CCCCCCCCC)C(=S)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


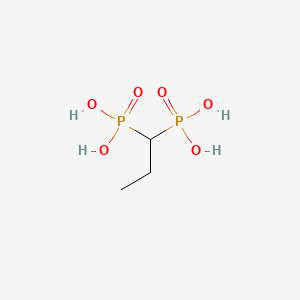
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
